molecular formula C10H10N2 B1630057 1-Methylisoquinolin-6-amine CAS No. 347146-39-8

1-Methylisoquinolin-6-amine

Cat. No. B1630057
CAS RN: 347146-39-8
M. Wt: 158.2 g/mol
InChI Key: VJNMUKGZDONIAN-UHFFFAOYSA-N
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Description

1-Methylisoquinolin-6-amine is an organic compound with the molecular formula C10H10N2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 1-Methylisoquinolin-6-amine is 1S/C10H10N2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) . This indicates that the molecule consists of a methyl group (CH3-) attached to an isoquinoline ring, with an amine group (-NH2) on the 6th carbon of the ring .


Physical And Chemical Properties Analysis

1-Methylisoquinolin-6-amine is a powder at room temperature . Its molecular weight is 158.2 g/mol .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methylisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNMUKGZDONIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627500
Record name 1-Methylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylisoquinolin-6-amine

CAS RN

347146-39-8
Record name 1-Methylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In ethanol (20 ml) was dissolved 0.629 g of 6-ethoxycarbonylamino-1-methylisoquinoline (Preparation Example 32), and 8 N sodium hydroxide aqueous solution (6.8 ml), followed by heating under reflux for 1.5 hours. After cooling as it was to room temperature, an aqueous saturated ammonium chloride was added thereto, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give the title compound (0.311 g, 72%) as pale yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.629 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

6-Ethoxycarbonylamino-1-methylisoquinoline (0.629 g, Production Example 32b) was dissolved in ethanol (20 ml), to which was then added an aqueous 8 N sodium hydroxide solution (6.8 ml), followed by heating under reflux for 1.5 hours. After cooling as it was to room temperature, an aqueous saturated ammonium chloride was added thereto and the mixture was extracted with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, to give the title compound (0.311 g, 72%) as pale yellow crystals.
Quantity
0.629 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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